(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride
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Overview
Description
(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology This compound features a cyclopropane ring, which is known for its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the cyclopropanation process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aminomethyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.
Phenylcyclopropane derivatives: These compounds have a phenyl group attached to the cyclopropane ring, similar to (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride.
Uniqueness
The unique combination of the cyclopropane ring, aminomethyl group, and carboxylic acid moiety in this compound provides distinct reactivity and potential for diverse applications. This compound’s ability to undergo various chemical reactions and its potential therapeutic benefits make it a valuable subject of study.
Properties
IUPAC Name |
(1R,2R)-2-[3-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14;/h1-4,9-10H,5-6,12H2,(H,13,14);1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAVLDKAFOWIFV-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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